molecular formula C13H13FN2O6S2 B2934946 2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene CAS No. 2411246-13-2

2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene

Cat. No. B2934946
CAS RN: 2411246-13-2
M. Wt: 376.37
InChI Key: FCWLQIWYEINGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for “2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene” is not specified in the literature, related compounds have been synthesized through various methods. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been protodeboronated using a radical approach . Direct fluorosulfonylation with fluorosulfonyl radicals has also been used to produce sulfonyl fluorides .

Scientific Research Applications

Organic Synthesis

2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene: is a valuable compound in organic synthesis . Its ability to introduce sulfonyl fluoride groups into organic molecules is crucial for the development of new chemical entities. This process, known as fluorosulfonylation , is a concise and efficient approach for producing sulfonyl fluorides, which are pivotal intermediates in synthesizing complex organic compounds .

Chemical Biology

In chemical biology , this compound’s unique reactivity with certain amino acids or peptides makes it a tool for probing protein functions. It can be used to label proteins or to modify peptide chains, providing insights into protein structure and function .

Drug Discovery

The compound’s role in drug discovery is significant due to its potential to create novel drug candidates. Its structural motif is found in many pharmacologically active molecules, making it a starting point for the synthesis of potential therapeutic agents.

Material Synthesis

In material science , EN300-7500536 can be used to modify the surface properties of materials. For instance, it can be employed to introduce sulfonyl fluoride groups onto polymer chains, altering their hydrophobicity or reactivity.

Biological Studies

This compound is also used in biological studies to investigate the role of sulfonamides in biological systems. It can act as a mimic for naturally occurring biochemicals, helping to elucidate their biological pathways and interactions.

Analytical Chemistry

In analytical chemistry , EN300-7500536 can serve as a standard or reagent in various analytical techniques. Its well-defined structure and reactivity make it suitable for use in spectroscopy, chromatography, and mass spectrometry to identify or quantify other compounds.

Future Directions

While specific future directions for “2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene” are not mentioned in the literature, the field of organic synthesis continues to evolve. New methods for the synthesis of sulfonyl fluorides, for example, are being explored . These advancements could potentially influence the synthesis and application of related compounds in the future.

properties

IUPAC Name

2-amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O6S2/c1-21-13-5-3-2-4-11(13)16-23(17,18)9-6-7-12(10(15)8-9)22-24(14,19)20/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWLQIWYEINGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.